8-methoxyquinoline-5-carboxylic Acid
8-methoxyquinoline-5-carboxylic Acid
N-(3,5-Dichloro-4-pyridinyl)-8-methoxy-5-quinolinecarboxamide is a potent and selective PDE4 inhibitor used as potential treatment for asthma.
Brand Name:
Vulcanchem
CAS No.:
199871-63-1
VCID:
VC21072631
InChI:
InChI=1S/C11H9NO3/c1-15-9-5-4-8(11(13)14)7-3-2-6-12-10(7)9/h2-6H,1H3,(H,13,14)
SMILES:
COC1=C2C(=C(C=C1)C(=O)O)C=CC=N2
Molecular Formula:
C11H9NO3
Molecular Weight:
203.19 g/mol
8-methoxyquinoline-5-carboxylic Acid
CAS No.: 199871-63-1
Cat. No.: VC21072631
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-(3,5-Dichloro-4-pyridinyl)-8-methoxy-5-quinolinecarboxamide is a potent and selective PDE4 inhibitor used as potential treatment for asthma. |
|---|---|
| CAS No. | 199871-63-1 |
| Molecular Formula | C11H9NO3 |
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | 8-methoxyquinoline-5-carboxylic acid |
| Standard InChI | InChI=1S/C11H9NO3/c1-15-9-5-4-8(11(13)14)7-3-2-6-12-10(7)9/h2-6H,1H3,(H,13,14) |
| Standard InChI Key | NRIMSHDHBOMWDW-UHFFFAOYSA-N |
| SMILES | COC1=C2C(=C(C=C1)C(=O)O)C=CC=N2 |
| Canonical SMILES | COC1=C2C(=C(C=C1)C(=O)O)C=CC=N2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator